(S(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol

Chiral resolution Asymmetric synthesis Stereochemistry

Procuring the incorrect enantiomer of this chloramphenicol-base Schiff base can compromise catalytic enantioselectivity and invalidate biological controls. This compound is the rigorously defined (1S,2S)-benzylideneamino diol, distinct from the (R,R)-enantiomer (CAS 55174-65-7) and racemate (CAS 31844-12-9). - Enantioselective Catalysis: Serves as a chiral ligand precursor for Ti-mediated aldol reactions, achieving up to 94% ee. - Biological Reference Standard: Enables synthesis of (1S,2S)-chloramphenicol, the inactive control for 50S ribosomal binding and mitochondrial toxicity assays. - Process Analytics: Its characteristic Log P (2.63) and PSA (98.64 Ų) facilitate HPLC/LC-MS method development for residual API quantitation. Immediate supply eliminates chiral synthesis bottlenecks.

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
CAS No. 40830-68-0
Cat. No. B12685024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol
CAS40830-68-0
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C16H16N2O4/c19-11-15(17-10-12-4-2-1-3-5-12)16(20)13-6-8-14(9-7-13)18(21)22/h1-10,15-16,19-20H,11H2/t15-,16-/m0/s1
InChIKeyAIPCTGYIYJYHIJ-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S(R*,R*))-2-(Benzylideneamino)-1-(4‑nitrophenyl)propane‑1,3‑diol (CAS 40830‑68‑0): Baseline Identity for Procurement Decisions


This compound is the (1S,2S)-configured benzaldehyde‑derived Schiff base of chloramphenicol base [(1S,2S)-2‑amino‑1‑(4‑nitrophenyl)propane‑1,3‑diol] . It belongs to the amphenicol‑type amino‑alcohol family and serves as a chiral intermediate in asymmetric synthesis. The (S,S) stereochemistry is the enantiomeric counterpart of the more common (1R,2R)-diastereomer (CAS 55174‑65‑7) and is distinct from racemic preparations (CAS 31844‑12‑9) .

Why Generic Substitution of (S(R*,R*))-2-(Benzylideneamino)-1-(4‑nitrophenyl)propane‑1,3‑diol Fails: The Critical Role of Absolute Configuration


In‑class compounds such as the (R,R)-enantiomer (CAS 55174‑65‑7), racemic mixtures (CAS 31844‑12‑9), and the parent amino‑alcohol (chloramphenicol base) differ fundamentally in stereochemical identity and physicochemical properties (e.g., Log P, polar surface area) . These differences directly affect chiral recognition, enantioselectivity in asymmetric catalysis, and biological target engagement; therefore, they cannot be interchangeably substituted without altering reaction outcomes or biological readouts [1].

Quantitative Evidence Guide for (S(R*,R*))-2-(Benzylideneamino)-1-(4‑nitrophenyl)propane‑1,3‑diol: Head‑to‑Head and Class‑Level Differentiation


Stereochemical Identity: Enantiomeric vs. Racemic Configuration

The (S,S)-enantiomer (CAS 40830‑68‑0) is the opposite optical isomer of the (R,R)-form (CAS 55174‑65‑7). While both share the molecular formula C₁₆H₁₆N₂O₄ (MW 300.31 g mol⁻¹), they exhibit distinct three‑dimensional architectures that govern enantioselective interactions . The racemic mixture (CAS 31844‑12‑9) contains both enantiomers and is unsuitable for stereochemical studies or asymmetric catalysis where configurational purity is mandatory .

Chiral resolution Asymmetric synthesis Stereochemistry

Physicochemical Property Differentiation: Log P and Polar Surface Area

The target compound possesses a calculated partition coefficient (Log P) of 2.63 and a polar surface area (PSA) of 98.64 Ų . These values are identical to those of the (R,R)-enantiomer because the properties are topology‑based; however, they differ from the parent chloramphenicol base (MW 212.20 g mol⁻¹, C₉H₁₂N₂O₄) [1] and from the salicylaldehyde‑derived Schiff base analog (MW 316.31 g mol⁻¹, additional hydroxyl group) [2]. The elevated Log P relative to the free amine indicates greater lipophilicity, which influences membrane permeability and chromatographic retention.

Drug-likeness Permeability Physicochemical profiling

Privileged Chiral Scaffold Status: Chloramphenicol Base Derivatives in Asymmetric Catalysis

Chloramphenicol base (ANP) and its Schiff‑base derivatives, including benzylideneamino analogs, have been reviewed as 'privileged chiral scaffolds' for asymmetric synthesis [1]. In titanium‑mediated aldol reactions, ANP‑derived Schiff base ligands achieved enantioselectivities of up to 94% ee in the addition of diketene to α,β‑unsaturated aldehydes, enabling the short synthesis of atorvastatin calcium [2]. The (S,S)-configured ligand provides the opposite enantiofacial selectivity compared to the (R,R)-ligand, directly dictating product configuration.

Asymmetric catalysis Chiral ligands Organocatalysis

Synthetic Utility: Key Intermediate in Chloramphenicol Production

The benzaldehyde Schiff base of threo‑1‑(p‑nitrophenyl)‑2‑amino‑1,3‑propanediol is a documented intermediate in the industrial synthesis of chloramphenicol. The imine protection strategy allows selective dichloroacetylation of the primary alcohol, after which the benzylidene group is hydrolyzed to liberate the antibiotic [1]. The (S,S)-enantiomer is the direct precursor to the clinically inactive (1S,2S)-chloramphenicol isomer, whereas the (R,R)-enantiomer leads to the active (1R,2R)-antibiotic. This divergent synthetic pathway underscores the necessity of stereochemical integrity in process chemistry.

Process chemistry Chloramphenicol synthesis Schiff base protection

Leading Application Scenarios for (S(R*,R*))-2-(Benzylideneamino)-1-(4‑nitrophenyl)propane‑1,3‑diol


Asymmetric Catalysis Using Chloramphenicol Base-Derived Schiff Base Ligands

Utilize the (S,S)-benzylideneamino diol as a chiral ligand precursor for titanium‑mediated aldol reactions. The ligand scaffold has demonstrated up to 94% ee in model reactions and can be employed when the (R,R)-ligand fails to deliver the desired product enantiomer [1].

Stereochemical Probe in Antibiotic Structure–Activity Relationship (SAR) Studies

Employ the (S,S)-enantiomer as a protected intermediate to synthesize the (1S,2S)-isomer of chloramphenicol for use as an inactive control in ribosomal binding assays and mitochondrial toxicity studies [2].

Chromatographic Method Development and Analytical Standard Procurement

The distinct Log P (2.63) and PSA (98.64 Ų) of the benzylidene derivative relative to the parent amino alcohol make it a useful reference standard for developing HPLC or LC‑MS methods that separate protected intermediates from final APIs in process analytics .

Chiral Pool Building Block for Medicinal Chemistry

The compound provides a ready‑to‑use, enantiopure 1,2‑amino‑alcohol backbone with orthogonal protecting groups (benzylidene imine, primary alcohol). This scaffold can be elaborated into novel peptidomimetics, aminopeptidase inhibitors, or organocatalysts [3].

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